molecular formula C16H13ClN2O5 B11996753 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate

Cat. No.: B11996753
M. Wt: 348.74 g/mol
InChI Key: AYFADKYSBGJPNV-UHFFFAOYSA-N
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Description

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-nitrophenyl group, an imino-methyl linkage, and a methoxyphenyl acetate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate typically involves the condensation of 4-chloro-3-nitroaniline with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an ethanol solution with a few drops of glacial acetic acid, and the mixture is refluxed for several hours. After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization from acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-{(E)-[(4-chloro-3-aminophenyl)imino]methyl}-2-methoxyphenyl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenol and acetic acid.

Scientific Research Applications

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-chloro-3-nitrophenyl)imino]methyl}phenol: Similar structure but lacks the methoxy and acetate groups.

    4-{[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenol: Similar structure but lacks the acetate group.

Uniqueness

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is unique due to the presence of both the methoxy and acetate groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance the compound’s solubility, stability, and potential interactions with biological targets.

Properties

Molecular Formula

C16H13ClN2O5

Molecular Weight

348.74 g/mol

IUPAC Name

[4-[(4-chloro-3-nitrophenyl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C16H13ClN2O5/c1-10(20)24-15-6-3-11(7-16(15)23-2)9-18-12-4-5-13(17)14(8-12)19(21)22/h3-9H,1-2H3

InChI Key

AYFADKYSBGJPNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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